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alpha-NADPH

Nitric oxide synthase histochemistry NADPH-diaphorase staining neurochemical marker specificity

alpha-NADPH (α-NADPH; CAS 108321-28-4 as sodium salt) is a nicotinamide dinucleotide in which the anomeric centre of the ribosyldihydronicotinamide moiety bears an α- rather than β-configuration, distinguishing it from the universally utilized β-NADPH cofactor. With molecular formula C₂₁H₃₀N₇O₁₇P₃ and monoisotopic mass 745.09 Da, it is the reduced form of α-NADP⁺ and is commercially available as the sodium salt at ≥90% purity (HPLC) with ≤5% β-isomer contamination.

Molecular Formula C21H30N7O17P3
Molecular Weight 745.4 g/mol
Cat. No. B1251276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-NADPH
Molecular FormulaC21H30N7O17P3
Molecular Weight745.4 g/mol
Structural Identifiers
SMILESC1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O
InChIInChI=1S/C21H30N7O17P3/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32/h1,3-4,7-8,10-11,13-16,20-21,29-31H,2,5-6H2,(H2,23,32)(H,36,37)(H,38,39)(H2,22,24,25)(H2,33,34,35)/t10-,11-,13-,14-,15-,16-,20+,21-/m1/s1
InChIKeyACFIXJIJDZMPPO-OPDHFMQKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





alpha-NADPH for Research Procurement: A Stereochemically Defined Reduced Nicotinamide Adenine Dinucleotide Phosphate


alpha-NADPH (α-NADPH; CAS 108321-28-4 as sodium salt) is a nicotinamide dinucleotide in which the anomeric centre of the ribosyldihydronicotinamide moiety bears an α- rather than β-configuration, distinguishing it from the universally utilized β-NADPH cofactor [1]. With molecular formula C₂₁H₃₀N₇O₁₇P₃ and monoisotopic mass 745.09 Da, it is the reduced form of α-NADP⁺ and is commercially available as the sodium salt at ≥90% purity (HPLC) with ≤5% β-isomer contamination . Unlike β-NADPH, α-NADPH is essentially inactive with the vast majority of NADPH-dependent dehydrogenases [2], yet serves as a highly specific substrate for a narrow set of enzymes including nitric oxide synthase (NOS) diaphorase, Old Yellow Enzyme (OYE), renalase, and certain plasmid-encoded dihydrofolate reductases.

Why beta-NADPH Cannot Substitute for alpha-NADPH in Anomer-Specific Research Workflows


The α- and β-anomers of NADPH are not functionally interchangeable. The canonical cofactor in virtually all eukaryotic and prokaryotic dehydrogenase reactions is the β-anomer; α-NADPH is either completely inactive or exhibits profoundly altered kinetic parameters with the same enzymes [1]. Conversely, certain enzymes—renalase, NOS diaphorase, and Old Yellow Enzyme—discriminate in favour of the α-anomer, with β-NADPH showing reduced or no activity in these specific catalytic contexts [2][3]. In histochemical NADPH-diaphorase staining protocols, substitution of β-NADPH by α-NADPH fundamentally changes the cell-type staining pattern, conferring NOS-specificity that cannot be achieved with generic NADPH preparations [4]. Procurement of α-NADPH rather than generic NADPH is therefore mandatory whenever anomer-specific enzyme activity, histochemical specificity, or defined stereochemical configuration at the nicotinamide-ribose anomeric centre is required.

alpha-NADPH Quantitative Differentiation Evidence Against beta-NADPH and Other Comparators


NOS-Selective NADPH-Diaphorase Histochemistry: alpha-NADPH vs. beta-NADPH Cell-Type Staining Specificity

When beta-NADPH is used as substrate in NADPH-diaphorase histochemistry, discrete populations of central and peripheral neurons as well as numerous non-neural cells across multiple organs of rodents (mouse, rat, gerbil, hamster, guinea pig) and marmosets generate formazan deposits. Substitution of alpha-NADPH for beta-NADPH eliminates staining in most cell types that were positive with beta-NADPH; residual alpha-NADPH-diaphorase activity is strictly colocalized with NOS immunoreactivity in neurons, striated muscle fibres, and species-dependently in macula densa cells [1]. A subsequent study in rat olfactory bulb confirmed that NOS-related diaphorase prefers beta-NADPH, whereas NOS-unrelated diaphorase utilizes beta-NADPH, alpha-NADPH, and alpha-NADH to similar extents [2].

Nitric oxide synthase histochemistry NADPH-diaphorase staining neurochemical marker specificity

Old Yellow Enzyme Turnover: alpha-NADPH Outperforms beta-NADPH in Saccharomyces pastorianus OYE

In contrast to most other NADPH-dependent enzymes, both alpha- and beta-NADPH are capable of reducing Old Yellow Enzyme (OYE) from Saccharomyces pastorianus; however, alpha-NADPH is more effective as a reductant. Rapid reaction and steady-state kinetic analyses demonstrated that reduction of OYE is rate-limiting in turnover, and the turnover number with alpha-NADPH is significantly higher than that with beta-NADPH [1]. Both anomers bind to oxidized OYE with dissociation constants below 1 µM, indicating comparable binding affinity, yet alpha-NADPH drives more efficient catalysis. A primary deuterium isotope effect was observed with beta-[4(R)-²H]NADPH, confirming that hydride transfer is rate-determining [1].

Old Yellow Enzyme kinetics flavoprotein oxidoreductase pyridine nucleotide stereospecificity

Renalase Substrate Selectivity: alpha-NADPH Binds with Kd ~20 µM and Drives Turnover at Least 100-Fold Faster than Alternative Substrates

Human renalase is selective for the α-anomer of NADPH over the β-anomer. In direct binding and kinetic measurements, α-NADPH associates with renalase with a dissociation constant (Kd) of ~20 ± 3 µM, followed by monophasic two-electron reduction of the FAD cofactor with a rate constant (kred) of 40.2 ± 1.3 s⁻¹ [1]. The apparent turnover number in atmospheric dioxygen is 0.5 s⁻¹, which is at least two orders of magnitude (≥100-fold) more rapid than any reported renalase activity with catecholamine neurotransmitters [2]. The enzyme exhibits only modest affinity for its product β-NADP⁺ (Kd = 2.2 mM), facilitating product release [1]. Renalase thus functions as an α-NAD(P)H oxidase/anomerase that converts α-anomers back to the β-configuration, representing the first demonstration of a physiological role for naturally occurring α-NAD(P)H anomers in mammalian metabolism [2].

Renalase enzymology α-NAD(P)H oxidase/anomerase flavoprotein kinetics

Plasmid R67 Dihydrofolate Reductase: alpha-NADPH Km 16 µM (4-Fold Higher than beta-NADPH) with 70% Relative Vmax

The R plasmid R67-specified dihydrofolate reductase (DHFR) from trimethoprim-resistant Escherichia coli is unique among DHFR enzymes in its ability to utilize both α- and β-anomers of NADPH and NADH. In contrast, bacterial chromosomal and mammalian DHFR enzymes use only the β-epimers [1]. For the R67 enzyme, the Km for α-NADPH is 16 µM, which is 4-fold greater than the Km for β-NADPH (4 µM). The maximal velocity with α-NADPH reaches 70% of that observed with β-NADPH [1]. Both α-NADP⁺ and β-NADP⁺ act as competitive inhibitors of the R67 enzyme, suggesting a shared or overlapping pyridine nucleotide binding site that accommodates both anomeric configurations—a property absent in chromosomal DHFRs [1].

Dihydrofolate reductase kinetics plasmid-encoded enzyme pyridine nucleotide epimer specificity

Staphylococcus aureus DHFR Chiral Evasion: F98Y Mutant Exploits alpha-NADPH to Evade Propargyl-Linked Antifolate Inhibition

The F98Y mutation in Staphylococcus aureus dihydrofolate reductase (SaDHFR) confers resistance to the clinically important antifolate trimethoprim. Structural and computational studies reveal that F98Y SaDHFR exploits a different anomeric configuration of NADPH—specifically the α-anomer—to evade inhibition by certain propargyl-linked antifolates (PLAs), while other PLAs remain unaffected by this resistance mechanism [1]. The crystal structure of R-27 in complex with F98Y SaDHFR and α-NADPH has been determined at 2.2 Å resolution (PDB ID: 7T7Q), providing direct structural evidence for α-NADPH occupancy in a drug-resistant DHFR active site [1][2]. This phenomenon, termed 'chiral evasion,' represents a novel antibiotic resistance strategy in which a single point mutation alters the chirality preference of the obligate cofactor binding site [1].

Antifolate resistance Staphylococcus aureus DHFR chiral evasion crystallography

Commercial alpha-NADPH Purity Specification: ≥90% HPLC with ≤5% β-Isomer Impurity Control

Commercially available alpha-NADPH (as sodium salt, CAS 108321-28-4) is supplied with defined anomeric purity: ≥90% by HPLC with β-isomer limited to ≤5% . This contrasts with standard beta-NADPH preparations, which are typically supplied at ≥97% purity (dry weight, enzymatic and A₃₄₀) and do not carry an α-isomer specification . The explicit β-isomer impurity limit in alpha-NADPH product specifications is critical because even trace β-NADPH contamination can generate confounding background activity in assays designed to probe α-anomer-specific enzymology [1]. The product is supplied with the manufacturer's explicit disclaimer: 'This is not the common NADPH required in the usual enzyme systems' , underscoring its specialized application scope.

Coenzyme procurement anomeric purity NADPH quality control

alpha-NADPH: Evidence-Backed Research and Industrial Application Scenarios


NOS-Specific Histochemical Mapping in Neural and Non-Neural Tissues

alpha-NADPH enables selective histochemical detection of nitric oxide synthase (NOS) activity in tissue sections, eliminating the non-NOS diaphorase background that confounds standard beta-NADPH-based NADPH-diaphorase staining. As demonstrated by Grozdanovic and Gossrau (1995), α-NADPH-diaphorase staining is strictly colocalized with NOS immunoreactivity in neurons, striated muscle fibers, and macula densa cells across multiple rodent species [1]. This application is directly supported by the evidence in Section 3, Evidence Item 1.

Renalase Activity Assays and Renalase-Based Diagnostic Development

Renalase is an α-NAD(P)H oxidase/anomerase that is selective for α-NADPH (Kd ~20 µM, turnover 0.5 s⁻¹) [2]. β-NADPH is not a substrate. Any biochemical assay designed to measure renalase catalytic activity—whether for fundamental enzymology, biomarker discovery, or therapeutic monitoring—must use α-NADPH as the substrate. The ≥100-fold higher turnover with α-NADPH compared to catecholamine substrates [3] establishes α-NADPH as the definitive substrate for renalase research.

Probing Plasmid-Encoded Dihydrofolate Reductase Cofactor Plasticity in Antibiotic Resistance

The R67 plasmid-specified DHFR is uniquely capable of utilizing α-NADPH (Km = 16 µM, Vmax = 70% of β-NADPH) [4]. For laboratories characterizing plasmid-mediated trimethoprim resistance or engineering DHFR variants with altered cofactor specificity, α-NADPH serves as a diagnostic probe substrate. Its distinct kinetic profile relative to β-NADPH provides a quantitative benchmark for assessing cofactor binding site plasticity in existing and emerging DHFR variants.

Structural Biology of Drug-Resistant SaDHFR and Rational Antifolate Design

The F98Y mutation in S. aureus DHFR recruits α-NADPH to achieve chiral evasion from propargyl-linked antifolate inhibitors, as demonstrated by the 2.2 Å crystal structure PDB 7T7Q [5]. Co-crystallization and soaking experiments with α-NADPH are essential for structure-based drug design campaigns aiming to develop antifolates resilient to this resistance mechanism. This scenario is directly anchored in the structural and mechanistic evidence presented in Section 3, Evidence Item 5.

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